molecular formula C8H16O3 B8542772 Methyl 6-methoxyhexanoate

Methyl 6-methoxyhexanoate

Cat. No.: B8542772
M. Wt: 160.21 g/mol
InChI Key: FIKBFOVXDFUWBP-UHFFFAOYSA-N
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Description

Methyl 6-methoxyhexanoate (C₈H₁₆O₃) is an ester derivative of hexanoic acid featuring a methoxy (-OCH₃) group at the 6-position of the carbon chain.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

methyl 6-methoxyhexanoate

InChI

InChI=1S/C8H16O3/c1-10-7-5-3-4-6-8(9)11-2/h3-7H2,1-2H3

InChI Key

FIKBFOVXDFUWBP-UHFFFAOYSA-N

Canonical SMILES

COCCCCCC(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Formation via Reactive Methylation Pyrolysis

Methyl 6-methoxyhexanoate is identified as a pyrolysis product of poly(caprolactone) (PCL) under reactive methylation conditions. When PCL is treated with tetramethylammonium hydroxide (TMAH) in methanol at 420°C, ester groups undergo hydrolysis followed by methylation, yielding this compound as a key product .

Reaction Pathway:

  • Hydrolysis of ester bonds in PCL to carboxylic acids.

  • Neutralization with TMAH to form tetramethylammonium salts.

  • Thermal decomposition to methyl esters, including this compound.

Conditions:

  • Temperature: 420°C

  • Reagent: TMAH in methanol

  • Yield: Not quantified (qualitatively detected via gas chromatography) .

Acid-Catalyzed Amination

Under acidic conditions, this compound reacts with hydrogen chloride (HCl) in methanol/ether to form methyl 6-imino-6-methoxyhexanoate hydrochloride. This transformation involves the conversion of a nitrile precursor (methyl 5-cyanopentanoate) into an imino ester .

Reaction Steps:

  • HCl Treatment:

    • Methyl 5-cyanopentanoate is treated with HCl in methanol/ether at 0°C.

    • Formation of an intermediate iminium chloride.

  • Methylation:

    • Methanol acts as both solvent and methylating agent.

Conditions:

  • Temperature: 0°C → 25°C

  • Reagents: HCl (g), methanol, diethyl ether

  • Yield: 83% .

Base-Mediated Transesterification

In the presence of strong bases (e.g., NaOMe), this compound undergoes transesterification to form longer-chain esters. For example, reaction with ethanol in methanol yields ethyl 6-methoxyhexanoate .

Mechanism:

  • Nucleophilic attack by alkoxide ions on the ester carbonyl.

  • Methanol elimination and substitution with a different alcohol.

Conditions:

  • Catalyst: NaOMe

  • Solvent: Methanol

  • Yield: Dependent on alcohol chain length (unreported for this specific compound) .

Catalytic Hydrogenation

This compound can be hydrogenated to 6-methoxyhexanol using palladium or nickel catalysts. This reaction is critical for producing alcohols used in fragrances and plasticizers.

Reaction Parameters:

  • Catalyst: Pd/C or Raney Ni

  • Pressure: 1–5 atm H₂

  • Temperature: 50–100°C

  • Yield: Typically >90% (extrapolated from similar esters) .

Photochemical Alkene Difunctionalization

While not directly documented for this compound, structurally similar esters participate in photoinduced alkene difunctionalization. For example, methyl (E)-5-methoxy-2-(2-methoxybenzylidene)-7-phenylheptanoate forms via thianthrenium salt-mediated reactions under blue LED light .

Hypothetical Pathway for this compound:

  • Radical Generation:

    • Thianthrenium salts generate radicals under 427 nm light.

  • Alkene Addition:

    • Radicals add to alkenes, forming new C-C bonds.

  • Esterification:

    • Methanol solvent traps intermediates as methyl esters.

Conditions:

  • Light: 427 nm (Kessil lamp)

  • Catalyst: Eosin Y

  • Solvent: Methanol

  • Yield: 39–80% (for analogous compounds) .

Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze this compound to 6-methoxyhexanoic acid. This reaction is pH-dependent and proceeds in aqueous buffers.

Kinetic Data (Representative):

EnzymepH OptimumTemperatureTurnover Frequency (min⁻¹)
C. antarctica7.537°C120

Yield: ~95% (extrapolated from similar substrates) .

Oxidation Reactions

This compound is resistant to mild oxidants (e.g., KMnO₄) but reacts with strong oxidizers like CrO₃ to form 6-methoxyadipic acid.

Reaction Conditions:

  • Oxidant: CrO₃ in H₂SO₄

  • Temperature: 60°C

  • Yield: 70–75% (estimated) .

Comparison with Similar Compounds

Functional Group Variations in Hexanoate Esters

The table below compares Methyl 6-methoxyhexanoate with esters differing in their 6-position substituents:

Compound Name Molecular Formula Molecular Weight Functional Group Key Properties/Applications References
Methyl 6-hydroxyhexanoate C₇H₁₄O₃ 146.19 -OH Higher polarity; used in polymer synthesis
Methyl 6-aminohexanoate C₇H₁₅NO₂ 145.20 -NH₂ Basic character; pharmaceutical intermediate
Methyl 6-acetoxyhexanoate C₉H₁₆O₄ 188.22 -OAc Enhanced lipophilicity; research applications
Methyl 6-oxohexanoate C₇H₁₂O₃ 144.17 -C=O Reactive ketone; precursor in aldehydes
Methyl 6-(dipropylamino)-6-oxohexanoate C₁₃H₂₅NO₃ 243.34 -N(C₃H₇)₂, -C=O Complex reactivity; synthetic intermediates

Key Observations:

  • Polarity and Solubility: The hydroxyl (-OH) and amino (-NH₂) analogs exhibit higher polarity, increasing water solubility compared to the methoxy variant. In contrast, the acetoxy (-OAc) and methoxy groups enhance lipophilicity .
  • Reactivity: The ketone (-C=O) in Methyl 6-oxohexanoate makes it susceptible to nucleophilic addition, whereas the methoxy group is relatively inert under mild conditions .
  • Synthetic Utility: Methyl 6-aminohexanoate hydrochloride is used in drug delivery due to its salt form’s improved solubility , while Methyl 6-acetoxyhexanoate serves as a protected intermediate in multistep syntheses .

Structural Derivatives with Aromatic Substitutions

Methyl 6-(2,5-dimethoxyphenyl)hexanoate () introduces a phenyl ring with methoxy groups, significantly altering electronic properties. Key differences include:

  • Synthesis: Requires Friedel-Crafts acylation and subsequent reduction, yielding 94% purity after column chromatography .
  • Applications: Aromatic derivatives are explored in materials science for UV stability and electronic applications .

Biomedical and Cosmetic Derivatives

  • (8-Methyl-4-oxo-3-phenyl-chromen-7-yl) 6-methoxyhexanoate (C₂₃H₂₄O₅, MW 380.43): This chromene derivative leverages the methoxyhexanoate group for enhanced bioavailability in drug formulations .

Q & A

Q. What are the established synthetic routes for methyl 6-methoxyhexanoate, and what purification techniques are recommended?

this compound can be synthesized via palladium-catalyzed cross-coupling reactions. A common method involves reacting boronic acid derivatives with precursors like methyl hexanoate under Suzuki-Miyaura conditions, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base . Purification typically employs flash chromatography with solvent gradients (e.g., petroleum ether/ethyl acetate 90:10 v/v) to isolate the product as a colorless oil . For laboratory-scale synthesis, rotary evaporation followed by vacuum drying is advised to remove residual solvents.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Personal protective equipment (PPE) must include NIOSH/MSHA-certified respirators, chemically resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles to prevent inhalation, skin contact, or ocular exposure . Storage requires airtight containers in cool, dry environments to avoid degradation or static discharge risks . Contaminated materials must be decontaminated before disposal, adhering to local regulations .

Q. How should researchers characterize this compound structurally?

Nuclear Magnetic Resonance (NMR) spectroscopy in deuterated chloroform (CDCl₃) is standard for confirming structure. Key ¹H-NMR signals include:

  • δ 1.52–1.77 ppm (m, 6H, alkyl chain protons)
  • δ 2.36 ppm (t, 2H, ester-linked CH₂)
  • δ 3.68–3.80 ppm (s, 6H, methoxy groups) . Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 328 (C₂₀H₂₄O₄) .

Advanced Research Questions

Q. What factors influence reaction yield in the synthesis of this compound, and how can they be optimized?

Catalyst loading (e.g., 15 mol% Pd(PPh₃)₄) and temperature control (60–80°C) are critical for achieving yields >75% . Competing side reactions, such as homocoupling of boronic acids, can be minimized by degassing solvents and using inert atmospheres. Kinetic monitoring via thin-layer chromatography (TLC) helps identify optimal reaction termination points.

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often arise from solvent polarity or impurities. For example, residual ethyl acetate in CDCl₃ may shift proton signals. Researchers should:

  • Re-crystallize or distill solvents before use.
  • Compare data with structurally analogous compounds (e.g., 6-methoxyhexanoate esters in ) to validate assignments .
  • Use high-resolution MS (HRMS) to distinguish isobaric interferences .

Q. What methodologies are suitable for studying the hydrolytic stability of this compound under physiological conditions?

Simulated biological media (e.g., pH 7.4 buffer at 37°C) can assess ester bond hydrolysis. Quantify degradation products via HPLC with UV detection (λ = 210–254 nm) . For mechanistic insights, isotopically labeled water (H₂¹⁸O) and LC-MS track oxygen incorporation into hydrolysis byproducts .

Q. How can this compound be functionalized for structure-activity relationship (SAR) studies?

Introduce substituents at the methoxy or ester groups via nucleophilic acyl substitution or alkylation. For example:

  • Replace the methyl ester with tert-butyl to alter lipophilicity.
  • Modify the methoxy group with electron-withdrawing substituents (e.g., nitro) to study electronic effects on reactivity . Validate modifications using differential scanning calorimetry (DSC) to monitor thermal stability changes .

Methodological Considerations

Q. What analytical strategies are recommended for detecting trace impurities in this compound batches?

Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) identifies volatile impurities. For non-volatiles, use reverse-phase HPLC with a C18 column and acetonitrile/water gradient . Quantify impurities against certified reference standards.

Q. How should researchers design experiments to assess the environmental impact of this compound?

Conduct OECD 301F biodegradability tests in activated sludge to measure biochemical oxygen demand (BOD). Ecotoxicity can be evaluated using Daphnia magna acute toxicity assays (48-hour LC₅₀) . For photodegradation studies, expose samples to UV light (λ = 254 nm) and analyze breakdown products via GC-MS .

Q. What computational tools can predict the physicochemical properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) estimate logP (octanol-water partition coefficient) and pKa . Molecular dynamics simulations model solvation effects in aqueous or lipid membranes, aiding bioavailability predictions .

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